N-(3-methylphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide
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Overview
Description
N-(3-methylphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide: is a synthetic organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a trifluoromethyl group attached to the benzimidazole ring and a 3-methylphenyl group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative, such as 2-(trifluoromethyl)benzoic acid, under acidic conditions.
Acylation Reaction: The resulting benzimidazole derivative is then subjected to an acylation reaction with 2-bromoacetyl bromide to introduce the acetamide group.
Substitution Reaction: Finally, the 3-methylphenyl group is introduced through a nucleophilic substitution reaction using 3-methylphenylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-methylphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring, forming corresponding carboxylic acids.
Reduction: The compound can be reduced under suitable conditions to form amine derivatives.
Substitution: The trifluoromethyl group on the benzimidazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry for the development of new catalysts.
Material Science: It can be incorporated into polymer matrices to enhance their properties.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding: It can be used to study protein-ligand interactions.
Medicine:
Drug Development: Due to its unique structure, the compound can be explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry:
Agriculture: It can be used in the development of agrochemicals.
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of more complex pharmaceutical agents.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can bind to target proteins or enzymes, inhibiting their activity. The benzimidazole ring can interact with nucleic acids, potentially affecting gene expression and protein synthesis.
Comparison with Similar Compounds
- N-(3-methylphenyl)-2-[2-chlorobenzimidazol-1-yl]acetamide
- N-(3-methylphenyl)-2-[2-methylbenzimidazol-1-yl]acetamide
- N-(3-methylphenyl)-2-[2-fluorobenzimidazol-1-yl]acetamide
Comparison:
- N-(3-methylphenyl)-2-[2-chlorobenzimidazol-1-yl]acetamide: The presence of a chlorine atom instead of a trifluoromethyl group results in different chemical reactivity and biological activity.
- N-(3-methylphenyl)-2-[2-methylbenzimidazol-1-yl]acetamide: The methyl group is less electronegative compared to the trifluoromethyl group, affecting the compound’s lipophilicity and interaction with biological targets.
- N-(3-methylphenyl)-2-[2-fluorobenzimidazol-1-yl]acetamide: The fluorine atom provides different steric and electronic effects compared to the trifluoromethyl group, influencing the compound’s properties.
N-(3-methylphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O/c1-11-5-4-6-12(9-11)21-15(24)10-23-14-8-3-2-7-13(14)22-16(23)17(18,19)20/h2-9H,10H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPODJWDSKSSIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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